molecular formula C22H18F2N2O5S B14930878 ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B14930878
M. Wt: 460.5 g/mol
InChI Key: IQEZCWVWSYNBFE-MHWRWJLKSA-N
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Description

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a furan ring, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the difluoromethoxyphenyl group and the furan ring. Key reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are often carried out under inert atmosphere to prevent oxidation and degradation of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

  • ETHYL 5-[4-(METHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

The uniqueness of ETHYL 5-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group, for instance, can enhance its metabolic stability and binding affinity to biological targets.

Properties

Molecular Formula

C22H18F2N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H18F2N2O5S/c1-3-30-20(28)17-12(2)25-22-26(19(27)16(32-22)10-13-8-9-29-11-13)18(17)14-4-6-15(7-5-14)31-21(23)24/h4-11,18,21H,3H2,1-2H3/b16-10+

InChI Key

IQEZCWVWSYNBFE-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)/C(=C\C4=COC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(F)F)C(=O)C(=CC4=COC=C4)S2)C

Origin of Product

United States

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